Potent ROMK (Kir1.1) Channel Inhibition: Human ROMK1 86Rb+ Efflux Assay
The target compound inhibits human ROMK1 channels expressed in CHO cells with an IC50 of 49 nM, measured by 86Rb+ efflux after 35 min [1]. This potency is consistent across multiple assay formats: IC50 of 30 nM in an electrophysiology assay on human ROMK expressed in CHO cells, and IC50 of 55 nM against rat ROMK in a thallium flux assay [1]. The quantitative potency is meaningful when compared to the general class of 6-aminouracils, many of which lack ROMK activity entirely or require >1 µM concentrations for channel inhibition [2]. Note: Direct head-to-head comparison data for the closest 6-alkylamino analogs (e.g., 6-propylamino-3-methyl derivative) under identical assay conditions were not retrievable within the search constraints; the differentiation is therefore inferred from the known steep SAR of the series.
| Evidence Dimension | ROMK1 channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM (human ROMK1, 86Rb+ efflux); IC50 = 30 nM (human ROMK, electrophysiology); IC50 = 55 nM (rat ROMK, thallium flux) |
| Comparator Or Baseline | Typical 6-aminouracils lacking the n-butylamino/N3-methyl substitution pattern generally show ROMK IC50 > 1 µM or no measurable inhibition |
| Quantified Difference | ≥20-fold potency advantage over unoptimized 6-aminouracil baseline |
| Conditions | Human ROMK1 expressed in CHO cells; 86Rb+ efflux measured at 35 min (TopCount); also electrophysiology and thallium flux assays |
Why This Matters
Procurement decisions for ROMK inhibitor programs should prioritise compounds with validated sub-100 nM potency, as this correlates with in vivo diuretic efficacy in preclinical models.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873): IC50 values for ROMK channel inhibition by 6-(butylamino)-3-methylpyrimidine-2,4(1H,3H)-dione. View Source
- [2] Tang, H. et al. (2015) Inhibitors of the renal outer medullary potassium channel. US Patent US9073882B2. General SAR discussion of ROMK inhibitor series. View Source
